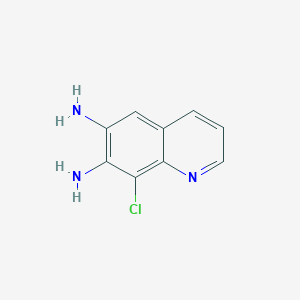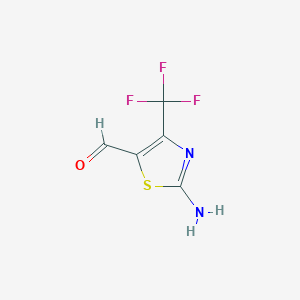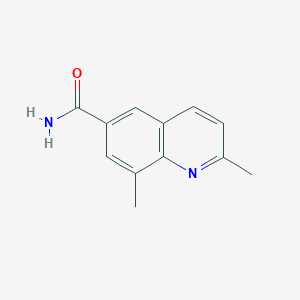
6-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 6th position and a prop-2-yn-1-yl group at the 1st position of the quinolin-2(1H)-one core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from 2-aminobenzonitrile and propargyl bromide, the compound can be synthesized through a series of steps including alkylation, cyclization, and amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets. The amino group and the quinoline core play crucial roles in binding to enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6-Aminoquinolin-2(1H)-one: Lacks the prop-2-yn-1-yl group.
1-(Prop-2-yn-1-yl)quinolin-2(1H)-one: Lacks the amino group at the 6th position.
Quinolin-2(1H)-one: The parent compound without any substitutions.
Uniqueness
6-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is unique due to the presence of both the amino group and the prop-2-yn-1-yl group, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H10N2O |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
6-amino-1-prop-2-ynylquinolin-2-one |
InChI |
InChI=1S/C12H10N2O/c1-2-7-14-11-5-4-10(13)8-9(11)3-6-12(14)15/h1,3-6,8H,7,13H2 |
Clave InChI |
MQFOJJMSKSJEGS-UHFFFAOYSA-N |
SMILES canónico |
C#CCN1C2=C(C=CC1=O)C=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxaspiro[3.3]heptan-6-ylhydrazine;dihydrochloride](/img/structure/B11901523.png)


![3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11901529.png)
![Spiro[2.4]heptan-4-amine oxalate](/img/structure/B11901532.png)









